4-Cyclopropyl-3-methoxybenzonitrile is an organic compound that belongs to the class of substituted benzonitriles. It features a cyclopropyl group and a methoxy group attached to a benzene ring, making it a compound of interest in various chemical syntheses and applications.
This compound can be synthesized through various methods, primarily involving the cyclopropylation of substituted benzene derivatives followed by nitrile formation. The synthesis techniques often utilize readily available reagents and solvents.
4-Cyclopropyl-3-methoxybenzonitrile is classified as an aromatic nitrile due to its benzonitrile structure, which contains a cyano group () attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 173.21 g/mol.
The synthesis of 4-Cyclopropyl-3-methoxybenzonitrile typically involves several key steps:
The molecular structure of 4-Cyclopropyl-3-methoxybenzonitrile can be represented as follows:
COC1=C(C=CC(=C1)C#N)C2CC2
The compound's structure features:
4-Cyclopropyl-3-methoxybenzonitrile can undergo various chemical reactions:
These reactions are significant for modifying the compound for various applications in organic synthesis.
The mechanisms by which 4-Cyclopropyl-3-methoxybenzonitrile interacts in chemical reactions depend on its functional groups:
4-Cyclopropyl-3-methoxybenzonitrile has several scientific uses:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it an important subject for further study and exploration in synthetic organic chemistry.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: